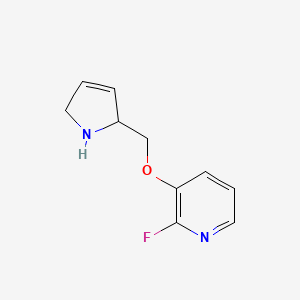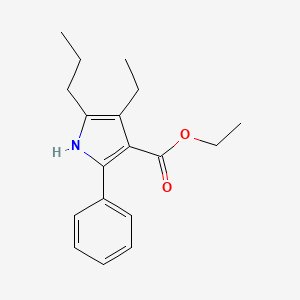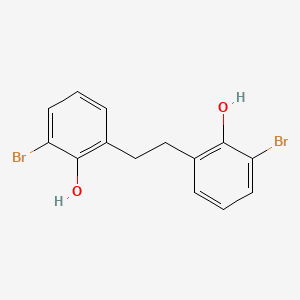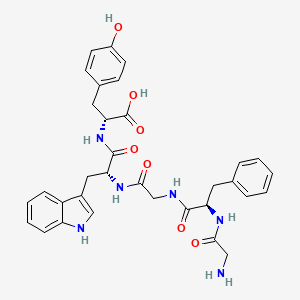![molecular formula C8H7ClN2OS B12596512 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methylthio group at the 3-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorination and methylthio substitution are usually achieved through specific reagents and catalysts under optimized conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and yield. The process often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. Safety and environmental considerations are also paramount in industrial settings, requiring strict adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyridines with different functional groups.
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it has been studied for its potential to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and chlorine atom contribute to its reactivity and potential as a bioactive molecule .
Properties
Molecular Formula |
C8H7ClN2OS |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
5-chloro-3-methylsulfanyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2OS/c1-13-6-5-2-4(9)3-10-7(5)11-8(6)12/h2-3,6H,1H3,(H,10,11,12) |
InChI Key |
JGRGYAIREVLEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=C(NC1=O)N=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)




